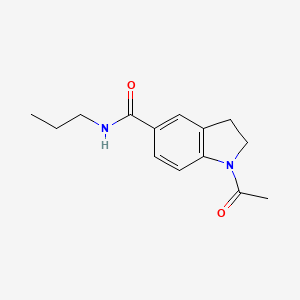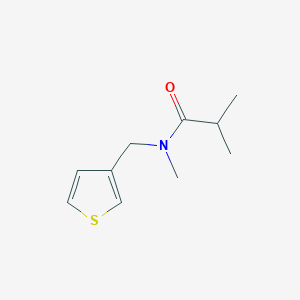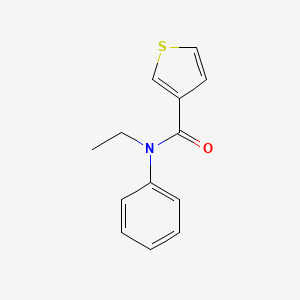
N-ethyl-N-phenylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenylthiophene-3-carboxamide (ETPCA) is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. ETPCA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Wirkmechanismus
The mechanism of action of N-ethyl-N-phenylthiophene-3-carboxamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-ethyl-N-phenylthiophene-3-carboxamide binds to the ATP-binding site of CK2 and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK2.
Biochemical and Physiological Effects:
N-ethyl-N-phenylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-ethyl-N-phenylthiophene-3-carboxamide also has anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs. In addition, N-ethyl-N-phenylthiophene-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N-phenylthiophene-3-carboxamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been extensively studied for its potential applications in scientific research. N-ethyl-N-phenylthiophene-3-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to the use of N-ethyl-N-phenylthiophene-3-carboxamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the specificity of N-ethyl-N-phenylthiophene-3-carboxamide for CK2 may be limited, as it may also inhibit other kinases at higher concentrations.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-N-phenylthiophene-3-carboxamide. One potential area of research is the development of more specific inhibitors of CK2 that have a longer half-life and fewer off-target effects. Another area of research is the investigation of the anti-inflammatory and anti-viral properties of N-ethyl-N-phenylthiophene-3-carboxamide, and its potential applications in the treatment of infectious diseases. Finally, N-ethyl-N-phenylthiophene-3-carboxamide may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to investigate its neuroprotective effects.
Synthesemethoden
The synthesis of N-ethyl-N-phenylthiophene-3-carboxamide involves the reaction of N-ethyl-N-phenylthiourea with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with phosphorus pentasulfide to yield N-ethyl-N-phenylthiophene-3-carboxamide. The overall yield of the synthesis process is around 50%.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-phenylthiophene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is a key regulator of various cellular processes. CK2 is overexpressed in many cancers, and its inhibition has been proposed as a potential therapeutic strategy. N-ethyl-N-phenylthiophene-3-carboxamide has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
N-ethyl-N-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYSOXMOZJWENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)
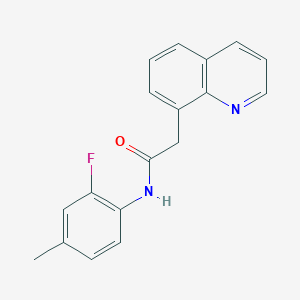
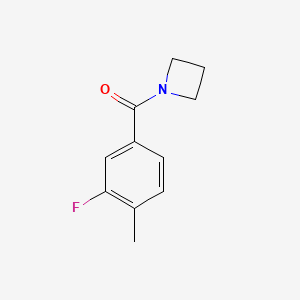




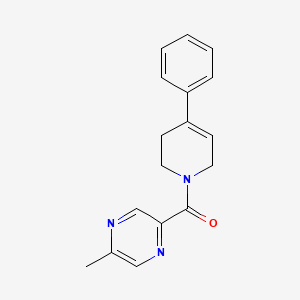
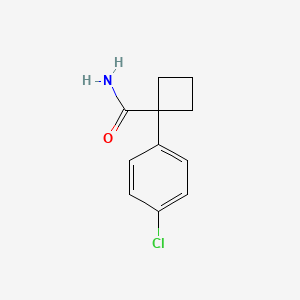
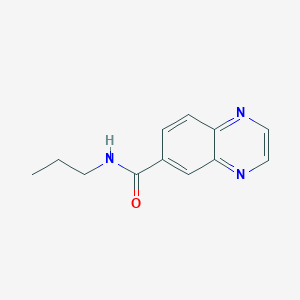
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
